molecular formula C18H16 B11948603 1-(2-Phenylethyl)naphthalene

1-(2-Phenylethyl)naphthalene

Cat. No.: B11948603
M. Wt: 232.3 g/mol
InChI Key: RLGXDIGUNMDWRX-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)naphthalene is an organic compound with the molecular formula C18H16 It is a derivative of naphthalene, where a phenylethyl group is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons using hydrogen gas and a metal catalyst such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(2-Phenylethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)naphthalene involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylbenzene: Similar structure but with a benzene ring instead of naphthalene.

    2-Phenylethylnaphthalene: Isomer with the phenylethyl group attached to the second carbon of the naphthalene ring.

    1-(2-Butoxy)naphthalene: Similar naphthalene derivative with a butoxy group.

Uniqueness

1-(2-Phenylethyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1-(2-phenylethyl)naphthalene

InChI

InChI=1S/C18H16/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12H,13-14H2

InChI Key

RLGXDIGUNMDWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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